

# "1-Chloro-2-methylhexane" molecular formula and structure

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## Compound of Interest

Compound Name: 1-Chloro-2-methylhexane

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## An In-depth Technical Guide to 1-Chloro-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **1-Chloro-2-methylhexane**, a halogenated alkane of interest in various chemical syntheses. This document details its molecular structure, physicochemical properties, synthesis protocols, and chemical reactivity. A summary of safety considerations is also included to ensure safe handling and use in a laboratory setting. The information is presented to be a valuable resource for professionals in research, drug development, and other scientific disciplines.

## Molecular Identity and Structure

**1-Chloro-2-methylhexane** is a chlorinated hydrocarbon with the molecular formula  $C_7H_{15}Cl$ .<sup>[1]</sup> Its IUPAC name is **1-chloro-2-methylhexane**.<sup>[1]</sup> The structure consists of a hexane backbone with a chlorine atom attached to the first carbon and a methyl group on the second carbon. This substitution pattern makes it a primary alkyl halide with a chiral center at the second carbon.

The molecular structure of **1-Chloro-2-methylhexane** is illustrated below:

Caption: 2D representation of the **1-Chloro-2-methylhexane** molecule.

## Physicochemical Properties

A summary of the available quantitative data for **1-Chloro-2-methylhexane** is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed. For comparison, the experimental data for the isomeric compound 2-Chloro-2-methylhexane are also included where available, but it should be stressed that these are distinct compounds with different properties.

Property	Value	Data Type	Reference
Molecular Formula	C <sub>7</sub> H <sub>15</sub> Cl	---	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	134.65 g/mol	Computed	<a href="#">[1]</a>
Boiling Point	140 °C (for 2-chloro-2-methylhexane)	Experimental	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	-69.5 °C (estimate for 2-chloro-2-methylhexane)	Estimated	<a href="#">[3]</a>
Density	0.86 g/cm <sup>3</sup> (for 2-chloro-2-methylhexane)	Experimental	<a href="#">[3]</a> <a href="#">[4]</a>
Kovats Retention Index	921	Experimental	<a href="#">[1]</a> <a href="#">[5]</a>
Solubility	Sparingly soluble in water	General observation	<a href="#">[6]</a>

## Synthesis

The primary route for the synthesis of **1-Chloro-2-methylhexane** is through the nucleophilic substitution of the hydroxyl group in 2-methyl-1-hexanol. This can be achieved using various chlorinating agents. A common and effective method involves the use of thionyl chloride (SOCl<sub>2</sub>) or concentrated hydrochloric acid (HCl).

# Experimental Protocol: Chlorination using Thionyl Chloride

This protocol is based on the general procedure for the conversion of primary alcohols to alkyl chlorides.

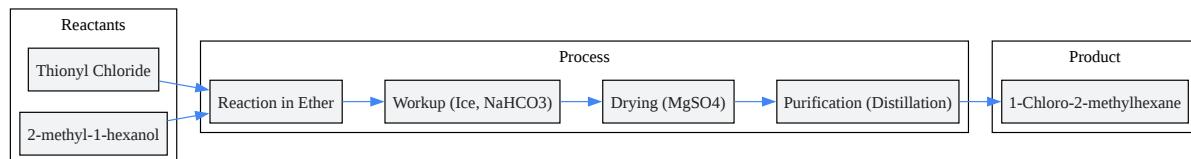
## Materials:

- 2-methyl-1-hexanol
- Thionyl chloride ( $\text{SOCl}_2$ )
- Pyridine (optional, as a scavenger for  $\text{HCl}$ )
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Distillation apparatus

## Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methyl-1-hexanol dissolved in anhydrous diethyl ether.
- Cool the flask in an ice bath.
- Slowly add thionyl chloride from the dropping funnel to the alcohol solution with constant stirring. The reaction is exothermic. If pyridine is used, it should be present in the flask with the alcohol.
- After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 1-2 hours to ensure the reaction goes to completion.
- After reflux, cool the reaction mixture and carefully pour it over crushed ice to decompose any excess thionyl chloride.

- Separate the ethereal layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
- Dry the ethereal layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the diethyl ether by distillation.
- The crude **1-Chloro-2-methylhexane** is then purified by fractional distillation.



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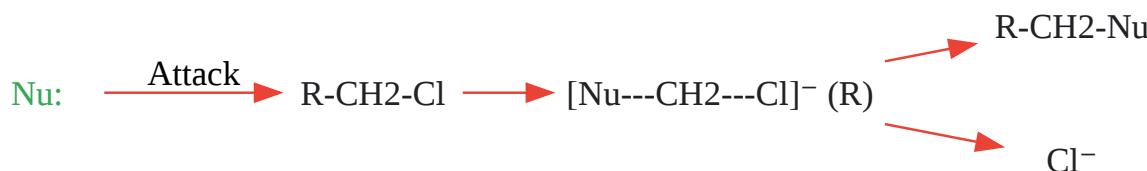
Caption: General workflow for the synthesis of **1-Chloro-2-methylhexane**.

## Chemical Reactivity

**1-Chloro-2-methylhexane**, as a primary alkyl halide, is susceptible to nucleophilic substitution and elimination reactions. The presence of a methyl group at the C-2 position introduces some steric hindrance, which can influence the reaction rates and pathways compared to unbranched primary alkyl halides.

## Nucleophilic Substitution ( $S_N2$ ) Reactions

**1-Chloro-2-methylhexane** is a substrate for  $S_N2$  reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. The rate of these reactions is sensitive to the steric bulk around the reaction center. The methyl group at the adjacent carbon can slightly decrease the rate of  $S_N2$  reactions compared to n-heptyl chloride.<sup>[7]</sup>



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Caption: Generalized  $S_n2$  reaction pathway for **1-Chloro-2-methylhexane**.

## Elimination (E2) Reactions

When treated with a strong, sterically hindered base, **1-Chloro-2-methylhexane** can undergo an E2 elimination reaction to form an alkene. The major product would be 2-methyl-1-hexene, following Zaitsev's rule is not strictly applied due to the use of a bulky base which would favor the Hofmann product, however with a small strong base Zaitsev's product, 2-methyl-2-hexene, could also be formed.

## Safety and Handling

Halogenated hydrocarbons, as a class, present several potential hazards.<sup>[8][9][10]</sup> While a specific safety data sheet (SDS) for **1-Chloro-2-methylhexane** is not readily available, general precautions for handling similar chlorinated alkanes should be followed.

- Flammability: Low molecular weight haloalkanes can be flammable.<sup>[9]</sup> Keep away from heat, sparks, and open flames.
- Toxicity: Many halogenated organic compounds are toxic and can pose health risks, including potential carcinogenicity and neurological damage upon prolonged exposure.<sup>[8][11]</sup>
- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

## Conclusion

**1-Chloro-2-methylhexane** is a primary alkyl halide with a defined molecular structure and predictable chemical reactivity. While experimental data on its physical properties are limited, its synthesis and reactions are consistent with those of similar halogenated alkanes. This guide provides a foundational understanding of this compound for its application in chemical research and development. Adherence to appropriate safety protocols is essential when handling this and other halogenated hydrocarbons.

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